1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate
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Overview
Description
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperazine: This step involves the reaction of piperazine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoic acid moiety: The Fmoc-protected piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Yields the free amine derivative.
Esterification: Produces esters of benzoic acid.
Amidation: Forms amides of benzoic acid.
Scientific Research Applications
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The piperazine ring and benzoic acid moiety provide stability and facilitate the compound’s incorporation into larger molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]pyrimidine-5-carboxylic acid
- 4-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is unique due to its combination of the Fmoc group, piperazine ring, and benzoic acid moiety. This combination provides both stability and reactivity, making it highly useful in peptide synthesis and other chemical applications.
Properties
CAS No. |
861891-76-1 |
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Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-11-9-19(10-12-20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
InChI Key |
MYABEGSMNVFJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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